molecular formula C10H8F2O4 B2488274 Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate CAS No. 1823777-94-1

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate

Cat. No. B2488274
M. Wt: 230.167
InChI Key: DDOKZLKZCYHZPI-UHFFFAOYSA-N
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Description

"Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate" is a chemical compound with a complex structure and a variety of applications. Although specific research on this exact compound is limited, related compounds have been studied extensively in various fields, including organic chemistry and materials science.

Synthesis Analysis

The synthesis of similar compounds often involves multi-component strategies and is characterized by techniques like FT-IR, NMR spectroscopy, and X-ray diffraction analyses. For example, Ahmed et al. (2016) discussed the synthesis of related compounds using a one-pot three-component strategy, characterized by FT-IR, NMR, and single crystal X-ray diffraction analyses (Ahmed et al., 2016).

Molecular Structure Analysis

The molecular structure of similar compounds is often stabilized by weak intermolecular hydrogen bonding interactions, forming crystalline structures with specific space groups. DFT calculations are used to compare with experimental spectroscopic results and probe structural properties (Ahmed et al., 2016).

Chemical Reactions and Properties

Chemical reactions of related compounds include electrophilic substitutions and cycloaddition reactions. The reactivity and stability of these compounds can be studied through frontier molecular orbital analysis and other theoretical calculations (Betterley et al., 2013).

Physical Properties Analysis

The physical properties, such as solubility and phase separation behaviors, are influenced by the fluorine content in the molecules. Pd-initiated polymerization studies have shown how these properties can vary significantly based on the molecular structure (Shimomoto et al., 2017).

Scientific Research Applications

Synthesis and Characterization

  • One Pot Synthesis and Spectral Analyses: A study highlighted the synthesis of derivatives related to Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate through a one pot three-component strategy. These compounds were characterized using FT-IR, NMR spectroscopy, and TOF-MS spectrometry, revealing detailed insights into their molecular structures through single crystal X-ray diffraction analyses. The study further explored the compounds' stability and reactivity via Density Functional Theory (DFT) calculations and assessed their cytotoxicity through brine shrimp assay (Ahmed et al., 2016).

Chemical Reactions and Mechanisms

  • Reaction Mechanisms: Another research focused on the thermal reaction of Methyl Diazoacetate (a related compound) with benzyl ethers, demonstrating the insertion into the benzylic carbon–oxygen bonds. This study provided valuable insights into the reaction mechanisms through Chemically Induced Dynamic Nuclear Polarization (CIDNP) and product analysis by Vapor Phase Chromatography (VPC), contributing to the understanding of reaction pathways and the formation of various products (Iwamura et al., 1976).

Catalysis and Chemical Transformations

  • Catalytic Applications: Research on potassium promoted lanthanum-magnesium oxide showcased its use as a novel catalyst for the selective mono-methylation of phenylacetonitrile to 2-phenylpropionitrile, demonstrating the potential of this catalyst in the pharmaceutical industry for the production of non-steroidal anti-inflammatory drugs. This study not only revealed the high efficiency and selectivity of the catalyst but also developed a kinetic model for the reaction mechanism (Molleti & Yadav, 2017).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, “(3-(Difluoromethoxy)phenyl)methanamine” is known to be hazardous and requires careful handling1. However, the specific safety and hazards for “Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate” are not readily available in the literature.


Future Directions

The future directions in the study of “Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications. For instance, the field of difluoromethylation has seen recent advances and is expected to continue to grow4.


properties

IUPAC Name

methyl 2-[3-(difluoromethoxy)phenyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O4/c1-15-9(14)8(13)6-3-2-4-7(5-6)16-10(11)12/h2-5,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOKZLKZCYHZPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(3-(difluoromethoxy)phenyl)-2-oxoacetate

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